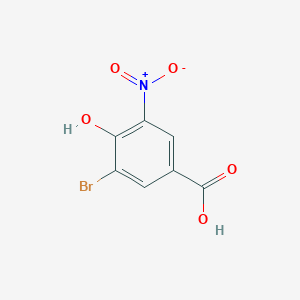

3-Bromo-4-hydroxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO5/c8-4-1-3(7(11)12)2-5(6(4)10)9(13)14/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUNRULZELFVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602033 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67175-27-3 | |

| Record name | 3-Bromo-4-hydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 3-Bromo-4-hydroxy-5-nitrobenzoic acid. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and professionals in the field of drug development. The synthesis of novel molecular scaffolds is the cornerstone of innovation in pharmacotherapy, and a thorough understanding of key intermediates is paramount. This guide moves beyond a simple recitation of facts and protocols; it aims to provide a deeper understanding of the "why" behind the "how," grounded in established chemical principles and supported by scientific literature. Every protocol herein is designed to be a self-validating system, emphasizing safety, reproducibility, and purity. It is my hope that this guide will not only provide practical methodologies but also inspire new avenues of research and application for this versatile compound.

Introduction

This compound is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a hydroxyl group, a nitro group, and a carboxylic acid on a benzene ring—renders it a highly versatile building block for the construction of complex molecular architectures. The interplay of the electron-withdrawing and electron-donating substituents on the aromatic ring influences its reactivity and provides multiple sites for chemical modification. This makes this compound a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules. This guide will provide a detailed exploration of its synthesis, physicochemical properties, and its emerging role in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The properties of this compound are summarized in the table below, with data compiled from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₅ | PubChem[1] |

| Molecular Weight | 262.02 g/mol | PubChem[1] |

| CAS Number | 67175-27-3 | Biosynth[2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the sequential functionalization of a simpler benzoic acid derivative. A logical and efficient synthetic strategy is crucial for obtaining the target molecule in high yield and purity. The proposed synthesis outlined below is based on established organic chemistry principles and analogous reactions found in the literature.

Synthetic Pathway Overview

The most plausible synthetic route commences with the bromination of p-hydroxybenzoic acid, followed by nitration of the resulting 3-bromo-4-hydroxybenzoic acid. This sequence is dictated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director.

Caption: A generalized workflow for the use of this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established electrophilic aromatic substitution reactions. The multiple functional groups present in the molecule offer numerous handles for chemical modification, making it an ideal starting point for the generation of compound libraries for drug discovery. As the quest for novel therapeutics continues, the importance of such versatile intermediates cannot be overstated. Further research into the applications of this compound and its derivatives is likely to yield exciting new developments in the field of medicine.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. The preparation method of 3-aminosallcylic acid. CN103992238B.

- Google Patents. Preparation method of 3-bromo-4-hydroxybenzoic acid methyl ester. CN103467296A.

- Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375–429.

- Ashworth, A. (2008). A synthetic lethal therapeutic approach: poly(ADP) ribose polymerase inhibitors for the treatment of cancers deficient in DNA double-strand break repair. Journal of clinical oncology, 26(22), 3785–3790.

Sources

"3-Bromo-4-hydroxy-5-nitrobenzoic acid" chemical structure and CAS number

A Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a reasoned synthetic approach, potential applications, and essential safety protocols, grounding all information in authoritative data.

Section 1: Core Identification and Chemical Structure

This compound is a polysubstituted benzene derivative. The strategic placement of a carboxyl group, a hydroxyl group, a bromine atom, and a nitro group on the aromatic ring makes it a highly versatile chemical intermediate and a valuable scaffold for building complex organic molecules.[1][2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Nitration: Dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Allow the reaction to proceed to completion, then quench by pouring over ice. Filter and wash the precipitate (4-hydroxy-3-nitrobenzoic acid).

-

Bromination: Suspend the dried intermediate in a suitable solvent (e.g., acetic acid). Add elemental bromine (Br₂) slowly. A Lewis acid catalyst like FeBr₃ may be used if necessary. Heat gently to drive the reaction to completion.

-

Workup and Purification: Cool the reaction mixture and quench any excess bromine. Filter the crude product. Purify the final compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Section 4: Applications in Research and Drug Development

This compound is not an end-product but a valuable chemical building block for creating more complex molecules. [2]Its utility stems from the diverse reactivity of its functional groups.

-

Medicinal Chemistry Scaffold: Substituted nitrobenzoic acids are crucial intermediates in the synthesis of pharmaceuticals. [1][3][4][5][6]The carboxylic acid provides a handle for forming amide or ester linkages, the nitro group can be reduced to an amine for further functionalization, and the bromo and hydroxyl groups offer sites for cross-coupling reactions or other modifications. This multi-functional scaffold allows for the systematic exploration of chemical space to develop novel therapeutic agents. [1]* Precursor for Bioactive Compounds: The bromo- and nitro- functionalities are present in many compounds with known biological activity. Aromatic nitrocompounds serve as precursors for a wide range of APIs, including anticancer and antimicrobial agents. [1][4]The combination of these groups on a phenolic acid backbone suggests potential for derivatives with interesting pharmacological profiles.

-

Intermediate for Dyes and Materials: Aromatic nitro compounds are widely used in the synthesis of dyes and pigments. [4][5]While this is a secondary application, the chromophoric nature of the nitro group makes this a potential use case.

Section 5: Safety, Handling, and Storage

No specific safety data sheet for this compound is publicly available. Therefore, a conservative approach based on analogous aromatic nitro compounds is mandatory. [7]These compounds should be handled with extreme caution by trained professionals in a controlled laboratory environment.

Potential Hazards (Inferred):

-

Health Hazards: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin. [8]The primary acute health hazard is cyanosis, with chronic exposure potentially leading to anemia. [7][8]The compound may cause skin, eye, and respiratory irritation.

-

Fire and Explosion Hazards: Organic nitro compounds can be thermally unstable and may decompose exothermically at high temperatures or in the presence of contaminants like strong bases. [9][10][11]Mixtures with oxidizing agents or reducing metals can pose fire and explosion risks. [8][9] Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]Keep away from heat, strong bases, oxidizing agents, and reducing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

This compound | C7H4BrNO5 | CID 20064066. PubChem. [Link]

-

CAS NO. 67175-27-3 | this compound. Arctom. [Link]

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

-

Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

-

The Role of 2-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 67175-27-3|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemiis.com [chemiis.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 9. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. icheme.org [icheme.org]

Spectroscopic Characterization of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental spectra, this document synthesizes predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds. This guide is intended to serve as a valuable resource for researchers working with this molecule, aiding in its identification, characterization, and quality control.

Introduction

This compound possesses a unique combination of functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom—all attached to a benzene ring. This substitution pattern imparts specific electronic and steric properties that are crucial for its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting. This guide outlines the expected spectroscopic signatures of this compound and provides a framework for the experimental workflows required for their acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the hydroxyl group is electron-donating. The bromine atom has a moderate electron-withdrawing effect.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 8.2 - 8.4 | Doublet | Deshielded by the adjacent carboxylic acid and nitro group. |

| H-6 | 8.0 - 8.2 | Doublet | Deshielded by the adjacent bromine and nitro group. |

| -OH | 10.0 - 12.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -COOH | 12.0 - 14.0 | Broad Singlet | Highly deshielded, concentration and solvent dependent. |

Note: Predicted values are based on empirical data for similarly substituted benzoic acids and may vary with solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-COOH) | 165 - 170 | Carbonyl carbon, significantly deshielded. |

| C-4 (C-OH) | 150 - 155 | Shielded by the hydroxyl group but deshielded by the adjacent nitro group and bromine. |

| C-5 (C-NO₂) | 140 - 145 | Deshielded by the strongly electron-withdrawing nitro group. |

| C-3 (C-Br) | 115 - 120 | Chemical shift influenced by the heavy atom effect of bromine. |

| C-2 | 125 - 130 | Aromatic carbon adjacent to the carboxylic acid. |

| C-6 | 120 - 125 | Aromatic carbon adjacent to the bromine. |

| -COOH | 165 - 170 | Carboxylic acid carbon. |

Note: These are estimated chemical shift ranges. Actual values can be influenced by solvent effects and other experimental parameters.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, and N-O bonds.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| O-H (Phenol) | 3200-3600 | Broad, Medium | Stretching |

| C-H (Aromatic) | 3000-3100 | Medium to Weak | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Strong | Stretching |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Stretching |

| N-O (Nitro) | 1500-1550 and 1300-1350 | Strong | Asymmetric and Symmetric Stretching |

| C-O (Carboxylic Acid/Phenol) | 1210-1320 | Strong | Stretching |

| C-Br | 500-600 | Medium to Strong | Stretching |

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Analysis

Caption: A streamlined workflow for ESI-MS analysis.

IV. Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, along with the detailed experimental workflows, offer a solid foundation for the empirical characterization of this compound. Researchers and drug development professionals can utilize this information to guide their synthetic efforts, confirm product identity, and ensure the quality of their materials. It is important to note that the provided spectroscopic values are predictions and should be confirmed by experimental data.

V. References

-

PubChem. This compound. [Link] [1]2. Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

"3-Bromo-4-hydroxy-5-nitrobenzoic acid" derivatives and analogs

An In-depth Technical Guide to the Derivatives and Analogs of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Substituted benzoic acids are a well-established class of compounds with a vast and diverse history in therapeutic applications. This guide provides a deep technical dive into a specific, highly functionalized scaffold: This compound and its derivatives. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations for analog synthesis, and the potential for structure-activity relationship (SAR) studies, grounding all claims in authoritative chemical principles.

The Core Scaffold: Physicochemical and Electronic Profile

The parent molecule, this compound, is a rich starting point for chemical exploration due to its dense and varied functionalization. The electronic nature of the aromatic ring is heavily influenced by the interplay of its substituents:

-

Carboxylic Acid (-COOH): An electron-withdrawing group and a key site for hydrogen bonding and salt formation.

-

Hydroxyl (-OH): An electron-donating group by resonance, a hydrogen bond donor/acceptor, and a potential site for metabolic modification.

-

Nitro (-NO₂): A potent electron-withdrawing group, significantly increasing the acidity of both the carboxylic acid and the phenolic proton.

-

Bromo (-Br): An electron-withdrawing group by induction but a weak deactivator, which also serves as a lipophilic handle and a potential metabolic hotspot.

This unique electronic arrangement creates a scaffold with distinct reactivity at each functional group, which can be selectively addressed with the appropriate synthetic strategies.

Table 1: Core Physicochemical Properties

| Property | Value | Data Source |

| Molecular Formula | C₇H₄BrNO₅ | PubChem[1] |

| Molecular Weight | 262.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67175-27-3 | PubChem[1][2] |

| Computed XLogP3 | 2.2 | PubChem[1] |

Synthetic Blueprint: Crafting a Diverse Derivative Library

The strategic synthesis of analogs requires a clear understanding of how to selectively modify the core functional groups. The primary handles for derivatization are the carboxylic acid and the phenolic hydroxyl group.

Derivatization of the Carboxylic Acid: Amides and Esters

The carboxylic acid is arguably the most versatile handle for creating a broad library of derivatives. The formation of amides and esters allows for the systematic probing of steric and electronic requirements within a biological target's binding pocket.

Protocol 1: Robust Amide Synthesis via an Activated Ester Intermediate

This protocol utilizes a coupling agent, a trustworthy method that proceeds under mild conditions, preserving other sensitive functional groups.

-

Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

-

Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Expertise & Causality: The use of HATU as a coupling agent is superior to older methods (e.g., carbodiimides alone) as it minimizes racemization (if chiral amines are used) and suppresses side-product formation. DIPEA is a sterically hindered base that activates the coupling agent and neutralizes the formed acids without competing as a nucleophile. The aqueous workup is designed to remove the DMF solvent and any water-soluble byproducts from the coupling reagents.

Caption: Amide synthesis workflow via an activated ester.

Modification of the Phenolic Hydroxyl: Ether Synthesis

The hydroxyl group provides another key vector for modification. Converting it to an ether can improve metabolic stability, modulate solubility, and introduce new binding interactions.

Protocol 2: Williamson Ether Synthesis

-

Starting Material Protection (If Necessary): To prevent the base from simply deprotonating the more acidic carboxylic acid, it is often strategic to first convert the acid to an ester (e.g., a methyl ester[3]) following standard procedures like Fischer esterification or by using diazomethane.

-

Deprotonation: Dissolve the esterified starting material (1.0 eq) in an anhydrous polar aprotic solvent like acetone or DMF. Add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.2 eq).

-

Reaction: Heat the mixture to a temperature between 50-80°C and stir for 6-24 hours. Monitor the reaction by TLC.

-

Workup and Purification: After cooling, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

-

Deprotection (Optional): If the final product requires a free carboxylic acid, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Trustworthiness of the Protocol: This is a classic and highly reliable C-O bond-forming reaction. Using K₂CO₃ is a safe and effective choice for deprotonating phenols. Protecting the carboxylic acid as an ester is a critical step to ensure the reaction's selectivity, demonstrating a self-validating experimental design.

Structure-Activity Relationship (SAR) and Application Horizons

While specific SAR studies on this exact scaffold are not widely published, we can infer potential applications and SAR trends from related nitrobenzoic and salicylic acid derivatives.[4][5] The functional groups present suggest potential for:

-

Antimicrobial Agents: Nitroaromatic compounds are a known pharmacophore in various antimicrobial agents.[5]

-

Anti-inflammatory Agents: The core structure is an analog of salicylic acid, suggesting potential modulation of inflammatory pathways.

-

Enzyme Inhibition: The scaffold can be decorated to target specific enzyme active sites, for example in cancer or metabolic diseases.

A systematic exploration of the SAR would involve creating a matrix of derivatives based on the modification points.

Caption: Key vectors for SAR exploration.

-

Position 1 (Carboxylic Acid): Converting to a library of amides can introduce new hydrogen bond donors/acceptors and probe steric tolerance. Esters can be used to create prodrugs with improved permeability.

-

Position 4 (Hydroxyl Group): Forming ethers with varying chain lengths can systematically tune the molecule's lipophilicity (LogP).

-

Position 5 (Nitro Group): While a key electronic feature, the nitro group can sometimes be associated with toxicity. Its reduction to an amine provides a new point for derivatization (e.g., sulfonamides) and can significantly alter the compound's biological and safety profile.[4]

Conclusion

The this compound scaffold is a platform ripe for exploration in drug discovery and materials science. Its dense functionalization offers multiple, distinct handles for chemical modification. By applying robust and well-understood synthetic protocols, researchers can systematically generate diverse libraries of analogs. The subsequent screening of these compounds, guided by the principles of SAR, holds the potential to uncover novel therapeutics and functional molecules. This guide provides the foundational blueprint for initiating such an exploratory program, emphasizing rational design and procedural integrity.

References

-

PubChem Compound Summary for CID 20064066, this compound. National Center for Biotechnology Information. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

- 1. This compound | C7H4BrNO5 | CID 20064066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 67175-27-3 | AChemBlock [achemblock.com]

- 3. 3-Bromo-4-hydroxy-5-nitro-benzoic acid methyl ester [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid in Medicinal Chemistry

Foreword: Unveiling the Potential of a Multifaceted Building Block

In the landscape of modern drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount. The journey from a simple organic molecule to a life-saving therapeutic is often one of iterative design, synthesis, and biological evaluation. This guide delves into the untapped potential of 3-Bromo-4-hydroxy-5-nitrobenzoic acid , a seemingly unassuming molecule, as a rich starting point for medicinal chemistry campaigns. Its unique arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl, a nitro group, and a bromine atom on an aromatic ring—offers a wealth of opportunities for chemical modification and the exploration of diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, providing a technical and insightful exploration of how this scaffold can be leveraged to generate novel drug candidates. We will not only explore the "what" but, more importantly, the "why" behind the proposed synthetic and screening strategies, grounding our discussion in established principles of medicinal chemistry.

Physicochemical Properties and Strategic Importance

Before embarking on synthetic endeavors, a thorough understanding of the physicochemical properties of this compound is essential. These properties, summarized in the table below, govern its reactivity, solubility, and potential for interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₅ | PubChem[1] |

| Molecular Weight | 262.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67175-27-3 | PubChem[1] |

| Predicted XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

The molecule's moderate lipophilicity (XLogP3 of 2.2) suggests a good starting point for drug design, balancing aqueous solubility with the ability to cross cellular membranes. The presence of multiple hydrogen bond donors and acceptors provides ample opportunities for forming specific interactions with protein targets.

The strategic importance of this scaffold lies in its four distinct functional groups, each offering a handle for selective chemical modification. This allows for a systematic exploration of the chemical space around the core structure, a key principle in establishing structure-activity relationships (SAR).

Synthetic Strategies for Derivatization: A Chemist's Playground

The true potential of this compound is unlocked through chemical synthesis. The following sections detail potential derivatization strategies for each functional group, providing the rationale and step-by-step protocols.

Modification of the Carboxylic Acid Group

The carboxylic acid is a versatile starting point for generating a variety of functional groups, most notably amides and esters. These modifications can profoundly impact a compound's pharmacokinetic properties and its ability to interact with biological targets.

This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine.

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Add 1.2 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add 1.1 equivalents of the desired amine to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The use of EDC/HOBt is a classic and effective method for activating the carboxylic acid, forming an active ester that is readily attacked by the amine nucleophile. This two-step activation minimizes side reactions and generally leads to high yields.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. These modifications can alter the compound's hydrogen bonding capacity and lipophilicity.

-

Base Treatment: Dissolve 1 equivalent of the this compound derivative (e.g., the methyl ester to protect the carboxylic acid) in a polar aprotic solvent like acetone.

-

Deprotonation: Add 1.5 equivalents of a mild base such as potassium carbonate (K₂CO₃).

-

Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide).

-

Reaction: Reflux the mixture for 6-12 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the base and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Transformation of the Nitro Group

The nitro group is a key functional group that can be reduced to an amine. This transformation is fundamental, as the resulting aniline can be further derivatized to introduce a wide array of functionalities.

-

Catalyst Setup: In a flask, suspend 1 equivalent of the nitro-containing starting material and a catalytic amount of 10% Palladium on carbon (Pd/C) in ethanol.

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Reaction: Stir the mixture vigorously at room temperature for 4-8 hours.

-

Filtration: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Rinse the Celite pad with ethanol and concentrate the filtrate under reduced pressure to yield the crude amine.

Trustworthiness: This method is a robust and widely used protocol for nitro group reduction. The use of a solid catalyst simplifies the work-up, as it can be easily removed by filtration.

Cross-Coupling Reactions at the Bromine Atom

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

-

Reaction Setup: In a reaction vessel, combine 1 equivalent of the bromo-substituted compound, 1.5 equivalents of the desired boronic acid, 2 equivalents of a base (e.g., K₂CO₃), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Solvent: Add a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours.

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Potential Therapeutic Applications: Charting a Course for Discovery

Based on the known biological activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.[2][3][4][5][6]

Antimicrobial Agents

Derivatives of p-hydroxybenzoic acid have demonstrated a broad spectrum of antimicrobial activities.[7][8][9] The introduction of various lipophilic groups via the synthetic handles on our scaffold could enhance membrane permeability and disruption in bacteria.

-

Hypothetical Screening Cascade: A primary screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) could be performed using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Therapeutics

Nitroaromatic compounds have been explored as anticancer agents, often acting as hypoxia-activated prodrugs.[6] Furthermore, the core benzoic acid structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs), and there is a well-established link between chronic inflammation and cancer. Derivatives of 3-bromo-5-nitrobenzoic acid have shown promise in the development of treatments for certain cancers.[2][3][4]

-

Proposed Mechanism of Action: Derivatives could be designed to inhibit key signaling pathways involved in cancer cell proliferation, such as the NF-κB pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by a this compound (BHNBA) derivative.

Anti-inflammatory Drugs

The phenolic hydroxyl and carboxylic acid moieties are common features in many anti-inflammatory agents. By modifying the scaffold, it may be possible to develop novel inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Workflows for Biological Evaluation

A robust biological evaluation strategy is crucial to validate the therapeutic potential of newly synthesized compounds.

Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Protocol for In Vitro COX Inhibition Assay

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds for 15 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., 1M HCl).

-

Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the IC₅₀ values for each compound against both COX-1 and COX-2.

Conclusion and Future Directions

This compound represents a promising and under-explored scaffold for medicinal chemistry. Its rich functionality allows for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The synthetic strategies and biological evaluation workflows outlined in this guide provide a solid foundation for initiating drug discovery programs based on this versatile starting material. Future work should focus on the systematic exploration of the chemical space around this scaffold and the elucidation of the mechanisms of action of any identified hit compounds. The journey from this simple building block to a novel therapeutic is challenging, but the potential rewards are immense.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. [Link]

-

PubChem. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Mol-Instincts. This compound | CAS No.67175-27-3 Synthetic Routes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

-

Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

PubChem. 3-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

-

ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

ResearchGate. synthesis and antioxidant evaluation of 3-bromo-flavone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of 4-Hydroxy-3-nitrobenzoic Acid in Industry. [Link]

-

PubMed. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. [Link]

-

PubChem. 4-Bromo-3-hydroxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

- 1. This compound | C7H4BrNO5 | CID 20064066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxy-5-nitrobenzoic acid, a polysubstituted aromatic compound, represents a highly versatile and strategically important building block in the landscape of organic synthesis. Its unique arrangement of a carboxylic acid, a hydroxyl group, a bromine atom, and a nitro group on a benzene ring offers a rich tapestry of reactivity, enabling chemists to forge complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its pivotal role as a precursor in the development of novel pharmaceuticals and functional materials. We will delve into the mechanistic underpinnings of its reactivity and present detailed protocols for its synthesis and potential transformations, thereby offering a practical framework for its application in research and development.

Introduction: A Molecule of Designed Reactivity

The intrinsic value of this compound in organic synthesis lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and carboxyl groups deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. The hydroxyl and bromo substituents provide key handles for a variety of coupling reactions and further functionalization. This pre-installed functionality makes it an ideal starting material for the efficient construction of highly substituted aromatic systems, which are common motifs in biologically active compounds.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₇H₄BrNO₅ |

| Molecular Weight | 262.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67175-27-3 |

| Appearance | Expected to be a solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Synthesis of this compound: A Strategic Approach

A plausible and efficient synthesis of this compound commences with the readily available starting material, 4-hydroxybenzoic acid. The synthesis can be envisioned as a two-step process: electrophilic bromination followed by nitration.

Step 1: Bromination of 4-Hydroxybenzoic Acid

The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating, ortho-, para-directing group. To achieve selective mono-bromination at the position ortho to the hydroxyl group, careful control of reaction conditions is paramount.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzoic acid

-

Materials: 4-hydroxybenzoic acid, Glacial Acetic Acid, Bromine.

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid in glacial acetic acid with heating and stirring.

-

To the boiling solution, add a solution of bromine in glacial acetic acid dropwise. The rapid addition to a hot solution helps to minimize the formation of di- and tri-brominated byproducts.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the white precipitate of 3-bromo-4-hydroxybenzoic acid by suction filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Step 2: Nitration of 3-Bromo-4-hydroxybenzoic Acid

The subsequent step involves the nitration of the brominated intermediate. The hydroxyl group remains the most activating group, directing the incoming nitro group to the other ortho position (position 5). The bromine atom and the carboxylic acid are deactivating groups.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-Bromo-4-hydroxybenzoic acid, Concentrated Sulfuric Acid, Concentrated Nitric Acid.

-

Procedure:

-

Carefully add 3-bromo-4-hydroxybenzoic acid to chilled concentrated sulfuric acid with stirring, maintaining a low temperature (0-5 °C) using an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by suction filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

-

Caption: Synthetic pathway to this compound.

The Reactive Sites: A Gateway to Molecular Diversity

The strategic placement of the four functional groups on the aromatic ring of this compound dictates its synthetic utility. Each site offers a distinct avenue for chemical modification.

Caption: Reactive sites of this compound.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for chain extension and the introduction of various functionalities. Standard esterification or amide coupling reactions can be employed to generate a wide array of derivatives.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation reactions. These modifications can be crucial for modulating the biological activity and physicochemical properties of the final molecule.

The Bromo Substituent: A Linchpin for Cross-Coupling

The bromine atom is arguably one of the most valuable functional groups on this building block. It serves as a key participant in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex biaryl systems and other elaborate structures.

The Nitro Group: A Precursor to a Key Amine

The nitro group can be selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation, reduction with metals in acidic media). The resulting aniline derivative opens up a new set of synthetic possibilities, including diazotization reactions and the formation of heterocyclic rings.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. While direct applications of this specific molecule are not extensively documented in publicly available literature, the utility of closely related analogs provides a strong indication of its potential.

Precursor for Heterocyclic Scaffolds

The reduction of the nitro group to an amine, followed by intramolecular condensation with a suitably modified carboxylic acid group, can lead to the formation of benzoxazinones and other related heterocyclic systems. These scaffolds are prevalent in many pharmaceutically active compounds.

Synthesis of Novel Antimicrobial and Anticancer Agents

Derivatives of nitrobenzoic acids have been explored for their potential as antimicrobial and anticancer agents. The presence of the bromo and hydroxyl groups on this compound provides additional points for diversification, allowing for the generation of libraries of compounds for biological screening. For instance, similar bromo-nitro aromatic compounds have shown promise in the development of new therapeutic agents.

Characterization and Spectroscopic Analysis

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as singlets in the downfield region. The chemical shifts would be influenced by the electronic effects of the substituents. The acidic proton of the carboxylic acid and the phenolic proton would likely be broad singlets. |

| ¹³C NMR | Distinct signals for the seven carbon atoms would be observed. The chemical shifts of the aromatic carbons would be characteristic of the substitution pattern. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, C-Br stretch, and the asymmetric and symmetric stretches of the NO₂ group would be present. |

| Mass Spectrometry | The molecular ion peak would be observed, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature. |

Conclusion: A Building Block with Untapped Potential

This compound is a chemical entity poised for significant application in organic synthesis. Its rich and varied functionality, coupled with a straightforward synthetic accessibility, makes it an invaluable tool for the construction of complex molecules. While its full potential is yet to be exhaustively explored and documented, the established chemistry of its constituent functional groups and the demonstrated utility of analogous compounds strongly suggest a bright future for this versatile building block in the realms of drug discovery, materials science, and beyond. This guide serves as a foundational resource to stimulate further investigation and application of this promising molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

NIST. 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook. [Link]

-

PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-4-hydroxy-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development. It offers a detailed exploration of the compound's physicochemical properties, predicted solubility in various common solvents, and stability under different environmental conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for determining these critical parameters, ensuring scientific integrity and reproducibility. Visual aids in the form of diagrams are provided to clarify complex workflows and relationships.

Introduction to this compound

This compound (C₇H₄BrNO₅) is a substituted aromatic carboxylic acid with a molecular weight of 262.01 g/mol .[1] Its structure, featuring a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom on the benzene ring, imparts a unique combination of chemical properties that are critical to its application in organic synthesis. Understanding its solubility and stability is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the quality and shelf-life of resulting products.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₅ | PubChem[1] |

| Molecular Weight | 262.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 67175-27-3 | PubChem[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. The presence of polar functional groups—carboxylic acid (-COOH), hydroxyl (-OH), and nitro (-NO₂)—on this compound suggests a degree of polarity. However, the benzene ring and the bromine atom contribute to its lipophilic character. Therefore, its solubility is expected to be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

Predicted Solubility in Common Solvents

While specific experimental solubility data for this compound is not extensively available in public literature, we can predict its behavior based on the principle of "like dissolves like" and the known solubility of analogous compounds like 3-nitrobenzoic acid.[2][3]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting good solubility in polar protic solvents. The solubility of nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > water.[4] Due to the acidic nature of the carboxylic acid and phenolic hydroxyl group, solubility in aqueous solutions is expected to increase significantly with pH as the compound forms a more soluble salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The compound is expected to have low solubility in nonpolar solvents due to the significant polarity imparted by the functional groups.

Predicted Solubility Summary:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding capabilities of -COOH and -OH groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity between solute and solvent. |

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with tight-sealing caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[4]

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[4]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solution using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of the compound in the filtered supernatant from the calibration curve. This concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Workflow for Experimental Solubility Determination.

Stability Profile

Stability testing is a critical component of drug development and chemical process safety, ensuring that a substance maintains its quality, purity, and potency over time.[5][6] The stability of this compound can be influenced by several factors, including pH, temperature, and light.

Factors Influencing Stability

-

pH: The carboxylic acid and phenolic hydroxyl groups are susceptible to ionization depending on the pH of the solution. While this ionization enhances solubility, extreme pH conditions (highly acidic or alkaline) could potentially lead to degradation, such as decarboxylation at elevated temperatures.

-

Temperature: As with most organic compounds, elevated temperatures can accelerate degradation pathways. Thermogravimetric analysis (TGA) would be required to determine the decomposition temperature. For long-term storage, it is advisable to keep the compound in a cool environment.

-

Light: The presence of a nitro group on the aromatic ring suggests potential photosensitivity. Exposure to UV or high-intensity visible light could lead to photochemical degradation. Therefore, the compound should be stored in light-resistant containers.

Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stable storage protocol.[7][8]

Materials and Equipment:

-

This compound

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

pH meter and buffers

-

HPLC with a photodiode array (PDA) detector for peak purity analysis

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products

Step-by-Step Procedure:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and store at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store the solid compound in a stability chamber at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours for forced degradation), withdraw samples.

-

Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.

-

Use a PDA detector to assess peak purity and detect the emergence of new peaks.

-

Quantify the amount of the parent compound remaining and any major degradation products formed.

-

-

Identification of Degradants:

-

For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

-

-

Long-Term Stability Study:

-

Based on the forced degradation results, design a long-term stability study under ICH-recommended storage conditions (e.g., 25 °C/60% RH and accelerated conditions of 40 °C/75% RH).[7]

-

Analyze samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to establish the re-test period or shelf life.[5]

-

Factors Influencing Stability and Assessment Workflow.

Safety and Handling

Conclusion

This technical guide has provided a detailed, scientifically grounded overview of the solubility and stability of this compound. While specific experimental data for this compound remains limited in the public domain, this guide offers robust predictions based on its chemical structure and established principles. The detailed experimental protocols provided herein offer a clear pathway for researchers to determine the precise solubility and stability profiles, which are essential for the successful application of this compound in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

QbD Group. (2024). How to create a GMP-Compliant Stability Protocol? [Link]

-

Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

PAHO/WHO. (2015). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

-

PubChem. 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. [Link]

-

ResearchGate. (2015). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

- Zhang, C., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(12), 1103-1107.

-

PubChem. 3-Bromo-4-hydroxybenzonitrile. [Link]

Sources

- 1. This compound | C7H4BrNO5 | CID 20064066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. japsonline.com [japsonline.com]

- 6. qbdgroup.com [qbdgroup.com]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-hydroxy-5-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, represents a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a nitro group, and a bromine atom—on a benzene ring offers a rich platform for chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Introduction

This compound (CAS No. 67175-27-3) is a specialty chemical whose structural complexity and functional group diversity make it a molecule of significant interest in organic synthesis.[1] The strategic placement of an electron-withdrawing nitro group and a halogen atom, alongside the acidic proton of the carboxylic acid and the phenolic hydroxyl group, imparts a unique reactivity profile to the molecule. This allows for selective chemical transformations at multiple sites, enabling the construction of diverse molecular architectures. This guide will delve into the known synthetic routes, spectroscopic characterization, and the burgeoning potential of this compound as a scaffold for the discovery of new bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and application.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₅ | [1] |

| Molecular Weight | 262.02 g/mol | [1] |

| CAS Number | 67175-27-3 | [1] |

| Appearance | Solid (form and color may vary depending on purity) | N/A |

| Solubility | Information not widely available, but likely soluble in polar organic solvents. | N/A |

Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the synthesis of this compound are not abundantly available in publicly accessible literature, a plausible synthetic strategy can be devised based on established organic chemistry principles. A logical approach involves the nitration and subsequent bromination of a suitable precursor, 4-hydroxybenzoic acid.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The initial step involves the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid. This is followed by the regioselective bromination of the nitrated intermediate.

Sources

An In-depth Technical Guide to 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: Synthesis, Properties, and Applications in Chemical R&D

This guide provides a comprehensive technical overview of 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a versatile chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. While a detailed historical record of its discovery is not prominent in publicly accessible literature, its value lies in its functionality as a building block in modern organic synthesis. This document will focus on its physicochemical properties, plausible synthetic routes derived from established chemical principles, and its potential applications.

Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring functionalized with a bromine atom, a hydroxyl group, a nitro group, and a carboxylic acid group. These functional groups impart specific reactivity and physical characteristics to the molecule, making it a valuable precursor in multi-step syntheses.

A summary of its key computed physicochemical properties is provided in the table below, based on data from PubChem.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₅ | PubChem[1] |

| Molecular Weight | 262.01 g/mol | PubChem[1] |

| CAS Number | 67175-27-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of this compound

The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of these reactions. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director.

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated in the diagram below.

Sources

Navigating the Synthesis and Handling of 3-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Technical Guide for Researchers

For the discerning researcher in drug development and organic synthesis, the introduction of novel reagents into a workflow demands a comprehensive understanding of their chemical behavior, particularly concerning safety and handling. 3-Bromo-4-hydroxy-5-nitrobenzoic acid, a substituted aromatic compound, presents a unique combination of functional groups—a halogen, a hydroxyl group, a nitro group, and a carboxylic acid—that dictate its reactivity and toxicological profile. This guide provides an in-depth analysis of its safety data and outlines field-proven best practices for its handling, storage, and disposal, ensuring both operator safety and experimental integrity.

Compound Profile and Hazard Identification

The primary hazards associated with this compound can be logically deduced from its constituent functional groups:

-

Aromatic Nitro Compound: Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive properties, especially di- and trinitro derivatives.[3] While this compound is a mononitro derivative, caution is warranted. These compounds can be absorbed through the skin, and some are suspected carcinogens.

-

Halogenated Organic Acid: The presence of a bromine atom and a carboxylic acid group suggests that the compound may be corrosive and can cause severe skin and eye irritation or damage.[4] Halogenated organic compounds require careful handling and disposal to prevent environmental contamination.

-

Phenolic Moiety: The hydroxyl group attached to the benzene ring imparts phenolic character, which can contribute to skin irritation and potential systemic toxicity upon absorption.

A safety data sheet from one supplier indicates that in case of accidental release, dust formation should be avoided.[5] For firefighting, a self-contained breathing apparatus may be necessary.[5]

Table 1: Physicochemical and Identifier Data for this compound

| Property | Value | Source |

| CAS Number | 67175-27-3 | [1][2] |

| Molecular Formula | C₇H₄BrNO₅ | [1] |

| Molecular Weight | 262.02 g/mol | |

| Appearance | Solid | [6] |

| Purity | Typically ≥95% | [2][6] |

Note: Detailed toxicological and ecological data for this compound are not extensively documented in the reviewed literature. The following sections on handling and safety are based on best practices for analogous compounds.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potential hazards, a stringent, multi-layered approach to safety is paramount. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[4][7] This is the most critical engineering control to prevent the inhalation of any fine dust particles or potential vapors. The face velocity of the fume hood should be adequate to ensure containment.

Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble for handling this compound should include:

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4][7] For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles.[7]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[4] Gloves should be inspected before each use and changed immediately if contaminated.

-

Body Protection: A flame-retardant lab coat must be worn and kept fully buttoned.[3] For larger-scale operations, a chemical-resistant apron is recommended.[4]

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, additional respiratory protection is not necessary. However, in the event of a large spill or a failure of engineering controls, a respirator with an appropriate cartridge for organic vapors and particulates may be required.[4]

Safe Handling and Storage Protocols

Prudent Handling Practices

The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to the quantities of this compound used.

-

Avoid Dust Generation: This compound is a solid, and care should be taken to avoid creating airborne dust during transfer.[5] Use non-sparking spatulas for transfers.[3]

-

Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and amines.[8] Aromatic nitro compounds should not be heated under alkaline conditions, as this can lead to decomposition.[9]

-

Temperature Considerations: Avoid excessive heating, as aromatic nitro compounds can be thermally unstable.

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.[8][10]

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][10][11] A designated cabinet for corrosive and toxic materials is appropriate.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.

Spill Response

The immediate response to a spill is to evacuate the area and alert nearby personnel.[4]

-

Small Spills (Manageable by trained personnel):

-

Ensure appropriate PPE is worn.[4]

-

Contain the spill using an inert absorbent material like vermiculite or sand.[4][11] Do not use combustible materials such as sawdust.[4]

-

Carefully collect the absorbed material into a labeled hazardous waste container.[4]

-

Decontaminate the spill area with a suitable neutralizing agent if safe to do so, followed by soap and water.[4]

-

-

Large Spills:

-

Evacuate the laboratory immediately and secure the area.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

First Aid Measures